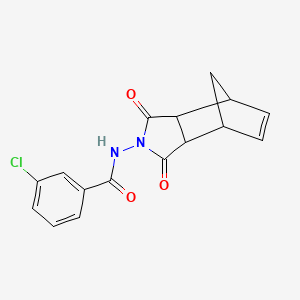![molecular formula C21H14ClN3O5 B11538408 4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11538408.png)
4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a nitrophenyl group, a formamido group, and a chlorobenzoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a phenyl compound to introduce the nitro group.
Formamido group introduction: The nitrophenyl intermediate is then reacted with formamide under specific conditions to form the formamido group.
Imino group formation: The formamido intermediate undergoes a reaction with an appropriate reagent to introduce the imino group.
Final coupling reaction: The imino intermediate is then coupled with 2-chlorobenzoic acid or its derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
化学反応の分析
Types of Reactions
4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or quinones.
Reduction: The major product is the corresponding amino derivative.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzoates.
科学的研究の応用
4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The formamido and imino groups may also play a role in binding to molecular targets, affecting the compound’s overall activity.
類似化合物との比較
Similar Compounds
4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE: Similar structure but with a bromine atom instead of chlorine.
4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-FLUOROBENZOATE: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the chlorobenzoate group, in particular, may offer unique substitution reactions not possible with other halogenated derivatives.
特性
分子式 |
C21H14ClN3O5 |
|---|---|
分子量 |
423.8 g/mol |
IUPAC名 |
[4-[(E)-[(2-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H14ClN3O5/c22-18-7-3-1-5-16(18)21(27)30-15-11-9-14(10-12-15)13-23-24-20(26)17-6-2-4-8-19(17)25(28)29/h1-13H,(H,24,26)/b23-13+ |
InChIキー |
PELCXKFPFHHXOR-YDZHTSKRSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol](/img/structure/B11538327.png)

![3-(5-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11538331.png)
![(4Z,4'Z)-4,4'-{(4-chlorobenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11538338.png)
![N'-[(E)-[5-(Phenylsulfanyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B11538357.png)
![N-benzyl-N-{2-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11538368.png)
![N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11538374.png)
![methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B11538377.png)
![methyl 4-({[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11538389.png)
![2-(3-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11538395.png)
![N-Cyclopentylidene-N'-(1,1-dioxo-1H-benzo[d]isothiazol-3-yl)-hydrazine](/img/structure/B11538400.png)
![4-((E)-{[(2-naphthylamino)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11538403.png)

![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-[4-(propan-2-YL)phenyl]-4,5-dihydro-1H-pyrazol-1-YL]-1,3-thiazole](/img/structure/B11538412.png)
